molecular formula C7H7Br2NO4 B037560 (2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate CAS No. 118790-78-6

(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate

Cat. No.: B037560
CAS No.: 118790-78-6
M. Wt: 328.94 g/mol
InChI Key: XFWNDCVASSKQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H7Br2NO4 and a molecular weight of 328.94 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is functionalized with a 2,3-dibromopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 2,3-dibromopropanoyl group can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding 2,3-dihydroxypropyl derivative.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Substituted pyrrolidine-2,5-dione derivatives.

    Reduction: 2,3-dihydroxypropyl pyrrolidine-2,5-dione.

    Oxidation: Carboxylic acid derivatives of pyrrolidine-2,5-dione.

Scientific Research Applications

1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.

    Medicine: Explored for its antibacterial properties, especially against multidrug-resistant bacterial strains.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis . This inhibition disrupts bacterial cell wall formation, leading to cell lysis and death. The compound’s structure allows it to bind effectively to the active site of PBPs, blocking their function.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.

    Pyrrolidine-2,3-dione: Known for its antibacterial properties against Pseudomonas aeruginosa.

    N-substituted carboxylic acid imides: Compounds with similar structural features and biological activities.

Uniqueness

1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is unique due to its dibromopropanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and enzyme inhibitors.

Properties

CAS No.

118790-78-6

Molecular Formula

C7H7Br2NO4

Molecular Weight

328.94 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate

InChI

InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2

InChI Key

XFWNDCVASSKQJP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C(CBr)Br

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CBr)Br

Synonyms

2,3-dibromopropionyl-N-hydroxysuccinimide ester
2,3-DPHS

Origin of Product

United States

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